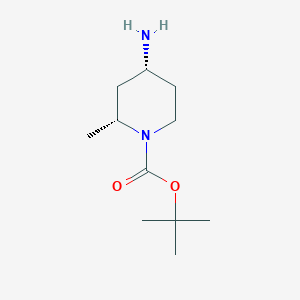

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPSHDJYIEDKG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases.

| Property | Details |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 1691250-97-1 |

| Purity | ≥ 95% |

1. Anticancer Potential

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown promising results in various in vitro assays:

- Cytotoxicity : In a study comparing several piperidine derivatives, this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The mechanism is thought to involve apoptosis induction through enhanced interaction with cellular proteins due to its three-dimensional structure .

- Mechanism of Action : The structure–activity relationship (SAR) indicates that the presence of the piperidine moiety is crucial for its anticancer activity. The compound's ability to inhibit IKKb, a key player in NF-κB signaling associated with inflammation and cancer progression, suggests it may reduce tumor growth and metastasis .

2. Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's:

- Cholinesterase Inhibition : It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This dual inhibition can enhance cholinergic transmission, which is beneficial in Alzheimer's disease management .

- Antioxidant Properties : The antioxidant activity of this compound may contribute to its neuroprotective effects by mitigating oxidative stress, a significant factor in neurodegeneration .

Case Studies and Research Findings

Several research studies have explored the biological activities of similar piperidine derivatives:

- Study on Piperidine Derivatives : A comprehensive review highlighted various piperidine derivatives' roles in cancer therapy and neuroprotection, emphasizing their structural modifications that enhance biological activity .

- Dual Inhibitors for Alzheimer’s Disease : Research demonstrated that compounds with piperidine structures could act as dual inhibitors of cholinesterases while also targeting amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Key Observations:

Amino vs. Hydroxy Groups: The amino group at the 4-position in the target compound increases basicity and nucleophilicity compared to hydroxy-containing analogues (e.g., CAS 152491-46-8), making it more reactive in amide bond formation or alkylation reactions .

Methyl vs. Hydroxymethyl Substituents : The 2-hydroxymethyl variant (C₁₂H₂₂N₂O₃) exhibits higher hydrophilicity due to the polar hydroxymethyl group, which may improve solubility in aqueous media compared to the 2-methyl derivative .

Stereochemical Impact : The 2R,4R configuration of the target compound distinguishes it from diastereomers like 2R,4S or 2S,4S. Such stereochemical differences can drastically alter binding affinities in enantioselective synthesis or biological targets .

Notes

Safety Precautions : The target compound requires careful handling to avoid skin, eye, or respiratory exposure. Precautionary measures include using gloves (P280) and avoiding inhalation (P261) .

Data Gaps: Limited thermodynamic data (e.g., boiling points) are available for many analogues, highlighting the need for further characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.